Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate
Description
Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate (molecular formula: C₁₃H₁₀ClNO₆; molecular weight: 311.68 g/mol) is a heterocyclic compound featuring a furan ring substituted with a methyl carboxylate group at position 2 and a phenoxy moiety at position 3. The phenoxy group is further substituted with chlorine (position 2) and nitro (position 5) groups . Its structural uniqueness lies in the electron-withdrawing nitro and chloro substituents, which influence electronic distribution, solubility, and intermolecular interactions .
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO6/c1-19-13(16)11-5-3-9(21-11)7-20-12-6-8(15(17)18)2-4-10(12)14/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIHLDBMLYUOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181778 | |
| Record name | Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832741-27-2 | |
| Record name | Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832741-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-(chloromethyl)furan-2-carboxylic acid with 2-chloro-5-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: Amino-substituted furan derivatives.
Ester Hydrolysis: 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid and methanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Electronic Effects : The nitro group (meta in the target compound vs. para in the fluoro analog) withdraws electrons differently, altering the furan ring’s electron density and reactivity. Chloro’s inductive effect is weaker than fluoro but contributes to lipophilicity .
- Solubility : Polar substituents (e.g., hydroxy, methoxy) enhance aqueous solubility, whereas nitro and chloro groups reduce it .
- Stability : Nitro groups may confer metabolic instability, but esterification (vs. carboxylic acid) improves bioavailability .
Biological Activity
Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate, with CAS number 832741-27-2, is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a furan ring substituted with a carboxylate group and a chloronitrophenoxy moiety, which may enhance its reactivity and biological efficacy. This article reviews the available research on its biological activity, including cytotoxicity, antibacterial properties, and potential therapeutic applications.
- Molecular Formula : C13H10ClNO6
- Molecular Weight : 311.67 g/mol
- Structural Characteristics : The compound consists of a furan ring linked to a nitrophenoxy group, which is significant for its biological interactions.
Biological Activities
1. Anticancer Activity
Preliminary studies suggest that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, related compounds have shown significant inhibitory effects on HeLa (cervical cancer) and HepG2 (liver cancer) cells. The specific mechanisms by which this compound exerts its anticancer effects are still under investigation, but it may involve the induction of apoptosis or disruption of cell cycle progression.
Case Study: Cytotoxicity Assessment
A comparative study was conducted using derivatives of furan carboxylates against different cancer cell lines. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, with IC50 values ranging from 50 µg/mL to over 100 µg/mL depending on the specific derivative used .
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Methyl 5-Hydroxymethyl-2-furan carboxylate | 62.37 | HeLa |
| Methyl 5-(Chloronitrophenoxy)methylfuran-2-carboxylate | TBD | TBD |
2. Antibacterial Activity
The antibacterial properties of this compound have also been explored. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related structures suggest potential for development as antibacterial agents.
Example of Antibacterial Efficacy
In studies involving derivatives of furan-based compounds, one derivative showed an MIC of 250 µg/mL against pathogenic bacteria, indicating promising antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | TBD |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes or receptors could inhibit pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells.
Further studies are necessary to elucidate these mechanisms and validate the compound's efficacy in therapeutic applications.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Nucleophilic substitution of 2-chloro-5-nitrophenol with a methylene-linked furan precursor (e.g., methyl 5-(chloromethyl)furan-2-carboxylate) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Critical Parameters :
- Temperature control (60–80°C) to avoid nitro group decomposition .
- Solvent choice (polar aprotic solvents like DMF enhance reactivity) .
- Yield Optimization : Use continuous flow reactors for scalability and reduced side reactions .
Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups; furan protons at δ 6.5–7.2 ppm) .
- ¹³C NMR : Verify carbonyl (C=O) at ~165 ppm and nitrophenoxy carbons .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peak (e.g., [M+H]⁺ at m/z 340.02) .
Q. What are the common reactivity patterns of this compound in medicinal chemistry applications?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : The nitro group activates the aromatic ring for displacement reactions (e.g., replacing chlorine with amines) .
- Reduction Reactions : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine, enabling downstream derivatization .
- Ester Hydrolysis : Treat with NaOH/MeOH to yield carboxylic acid derivatives for conjugation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity modifications in analogs?
- Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., replace nitro with cyano or methoxy groups) .
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Statistical Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .
Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins (e.g., DNA gyrase) .
- X-ray Crystallography : Co-crystallize with target enzymes to resolve binding modes (e.g., nitro group hydrogen-bonding with active sites) .
- Molecular Dynamics Simulations : Predict binding stability using AMBER/CHARMM force fields .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and aqueous solubility .
- Docking Studies (AutoDock Vina) : Screen virtual libraries for improved affinity to cytochrome P450 isoforms (e.g., CYP3A4) .
- QSAR Models : Train machine learning algorithms (Random Forest) on bioactivity datasets to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
